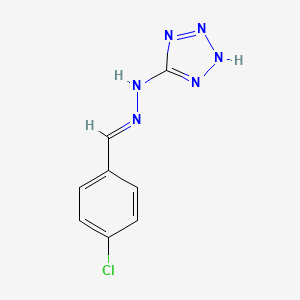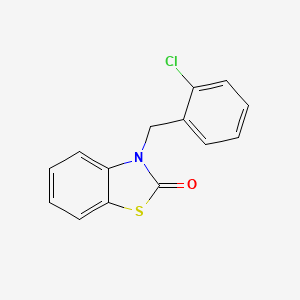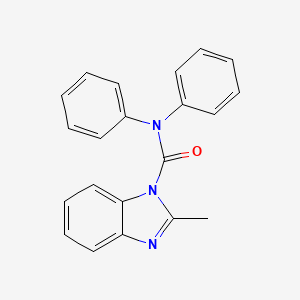
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine (DFP) is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of calmodulin (CaM), a calcium-binding protein that plays a crucial role in many cellular processes. The unique structure of DFP makes it an attractive molecule for studying the biochemical and physiological effects of CaM inhibition.
作用機序
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine inhibits the activity of CaM by binding to its hydrophobic pocket, which is responsible for binding to calcium ions. This prevents CaM from activating its downstream targets, leading to a decrease in cellular activity. The mechanism of action of 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied using biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CaM-dependent enzymes, leading to a decrease in cellular activity. 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of ion channels, such as the NMDA receptor, which plays a crucial role in synaptic plasticity and learning.
実験室実験の利点と制限
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments. It is a potent and selective inhibitor of CaM, making it a valuable tool for studying the role of CaM in cellular processes. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine is relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, there are also limitations to using 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine. It can be toxic at high concentrations, and its effects on cellular processes may not be specific to CaM inhibition.
将来の方向性
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of more potent and selective CaM inhibitors. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine could be used to study the role of CaM in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine could be used to investigate the role of CaM in other cellular processes, such as cell division and apoptosis.
In conclusion, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine is a valuable compound for studying the role of calmodulin in cellular processes. Its unique structure and potent inhibitory activity make it a valuable tool for scientific research. However, further studies are needed to fully understand its biochemical and physiological effects and to develop more potent and selective CaM inhibitors.
合成法
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-furoylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine.
科学的研究の応用
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been used extensively in scientific research to study the role of CaM in various cellular processes. It has been shown to inhibit the activity of CaM-dependent enzymes, such as myosin light chain kinase and CaM kinase II. 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has also been used to investigate the role of CaM in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-4-3-12(14(18)10-13)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMIIJPBALFQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)


![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)